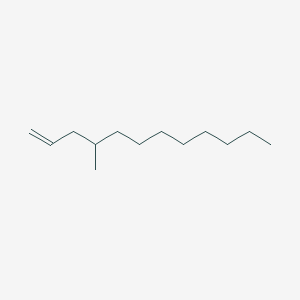
Difluoro(3,4,5-trifluorophenoxy)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoro(3,4,5-trifluorophenoxy)acetaldehyde is a fluorinated organic compound with the molecular formula C8H3F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. It is used in various scientific research applications due to its distinctive reactivity and structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(3,4,5-trifluorophenoxy)acetaldehyde typically involves the reaction of 3,4,5-trifluorophenol with difluoroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction setups to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Difluoro(3,4,5-trifluorophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of difluoro(3,4,5-trifluorophenoxy)acetic acid.
Reduction: Formation of difluoro(3,4,5-trifluorophenoxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Difluoro(3,4,5-trifluorophenoxy)acetaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of difluoro(3,4,5-trifluorophenoxy)acetaldehyde involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and allows it to participate in a variety of chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecule and the conditions of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Difluoro(3,4,5-trifluorophenoxy)methyl-3,5-difluoro-4’-propylbiphenyl
- 3,4,5-Trifluorophenylboronic acid
Uniqueness
Difluoro(3,4,5-trifluorophenoxy)acetaldehyde is unique due to its specific arrangement of fluorine atoms and the presence of an aldehyde group. This combination imparts distinct reactivity and stability, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of chemical properties that can be leveraged in different research and industrial contexts.
Eigenschaften
CAS-Nummer |
798555-98-3 |
|---|---|
Molekularformel |
C8H3F5O2 |
Molekulargewicht |
226.10 g/mol |
IUPAC-Name |
2,2-difluoro-2-(3,4,5-trifluorophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H3F5O2/c9-5-1-4(2-6(10)7(5)11)15-8(12,13)3-14/h1-3H |
InChI-Schlüssel |
CTNHMYCBWJMOLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)F)F)OC(C=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



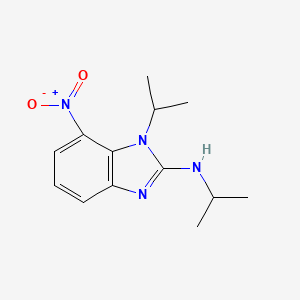

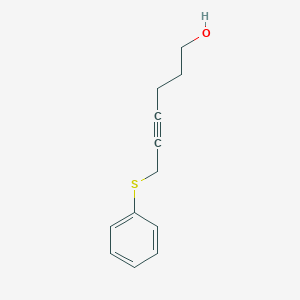
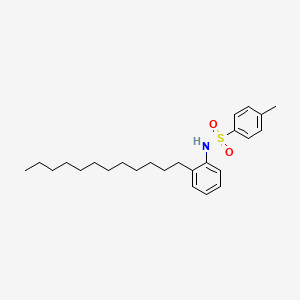




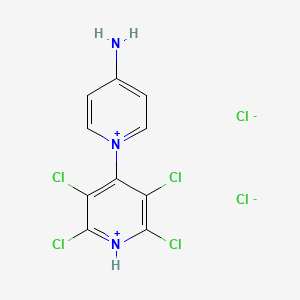
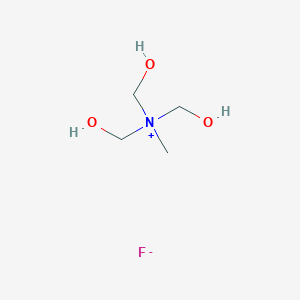
![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
